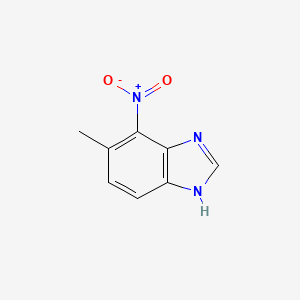

5-methyl-4-nitro-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-4-nitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-1H-benzimidazole typically involves the condensation of 4-methyl-1,2-phenylenediamine with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-methyl-4-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Potassium permanganate, acidic conditions.

Substitution: Electrophiles like halogens, nitrating agents.

Major Products Formed

Oxidation: 6-amino-7-nitro-1H-benzimidazole.

Reduction: 6-methyl-7-nitroso-1H-benzimidazole.

Substitution: Various substituted benzimidazole derivatives.

Applications De Recherche Scientifique

Antiviral Properties

Benzimidazole derivatives, including 5-methyl-4-nitro-1H-benzimidazole, have demonstrated notable antiviral activity against several viral strains. Research has shown that these compounds can act as reverse transcriptase inhibitors against HIV-1, with some derivatives exhibiting low effective concentrations (EC50) in cell-based assays. For instance, substituted benzimidazoles have been synthesized that show significant inhibition against HIV-1 with EC50 values ranging from 5.28 to 31.86 µM .

Table 1: Antiviral Activity of Benzimidazole Derivatives

| Compound | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HIV-1 | 15.4 | Singh et al., 2015 |

| Compound B | HCV | 0.386 × 10^-5 | Srivastava et al., 2020 |

| Compound C | Enterovirus | 1.08 | Wubulikasimu et al., 2013 |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has gained attention due to their ability to inhibit cancer cell proliferation. For example, certain derivatives of this compound have shown effectiveness against various cancer cell lines, including HeLa cells, with IC50 values indicating significant cytotoxicity . The structural modifications on the benzimidazole core have been crucial in enhancing their anticancer properties.

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | HeLa | 0.54 | Mathew et al., 2013 |

| Compound E | A-549 | Equivalent to Doxorubicin | Shaker et al., 2015 |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzimidazole derivatives, with compounds showing significant inhibition of nitric oxide production and other inflammatory mediators. For instance, specific derivatives have been reported to exhibit strong anti-inflammatory effects comparable to standard drugs like diclofenac .

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives

| Compound | Inflammatory Model | IC50 (µM) | Reference |

|---|---|---|---|

| Compound F | COX-1 Inhibition | 0.1664 | Moneer et al., 2016 |

| Compound G | Edema Reduction (Xylene Model) | Significant Reduction at 12 mg/kg | Kumar et al., 2015 |

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has also been explored extensively. Compounds like this compound have shown potential against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.

Table 4: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound H | E. coli | Low µg/ml | ResearchGate, 2017 |

Case Studies

Several case studies illustrate the practical applications of this compound in drug development:

- HIV Treatment : A study synthesized a series of benzimidazole derivatives that were tested for their efficacy against HIV-1 strains, demonstrating promising results that led to further development as potential therapeutic agents.

- Cancer Therapy : Another investigation focused on the modification of the benzimidazole structure to enhance its anticancer activity, leading to compounds with significantly lower IC50 values against various cancer cell lines.

- Inflammatory Disorders : A set of experiments evaluated the anti-inflammatory properties of synthesized derivatives in animal models, showing effective reduction in inflammation comparable to established anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of 5-methyl-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s nitro group plays a crucial role in its reactivity and biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-methyl-1H-benzimidazole

- 6-methyl-1H-benzimidazole

- 7-nitro-1H-benzimidazole

Uniqueness

5-methyl-4-nitro-1H-benzimidazole is unique due to the presence of both a methyl and a nitro group on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .

Propriétés

Formule moléculaire |

C8H7N3O2 |

|---|---|

Poids moléculaire |

177.16 g/mol |

Nom IUPAC |

5-methyl-4-nitro-1H-benzimidazole |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(10-4-9-6)8(5)11(12)13/h2-4H,1H3,(H,9,10) |

Clé InChI |

ZEVSEZPXSDDVOX-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(C=C1)NC=N2)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.